molecular formula C15H13NO2S2 B2607034 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide CAS No. 2097933-43-0

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide

Cat. No.: B2607034
CAS No.: 2097933-43-0
M. Wt: 303.39
InChI Key: CTFMHSIHICJBTP-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide is a heterocyclic compound that features a combination of furan and thiophene rings. These structures are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of a furan-thiophene intermediate. This can be achieved through a Friedel-Crafts acylation reaction, where furan and thiophene are reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction. This involves reacting the intermediate with thiophene-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced derivatives with hydrogenated rings

    Substitution: Halogenated derivatives

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furoic acid
  • Thiophene-2-carboxylic acid
  • Furan-2-carboxamide
  • Thiophene-3-carboxamide

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide is unique due to its combination of furan and thiophene rings, which impart distinct electronic and steric properties. This makes it more versatile in chemical reactions compared to its individual components. Additionally, the presence of both furan and thiophene rings enhances its potential biological activity, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(11-5-8-19-10-11)16-9-12(13-3-1-6-18-13)14-4-2-7-20-14/h1-8,10,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMHSIHICJBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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